molecular formula C19H25N3O2S B2728824 N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide CAS No. 875846-88-1

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide

Cat. No.: B2728824
CAS No.: 875846-88-1
M. Wt: 359.49
InChI Key: KDFHATHPFWCUHI-UHFFFAOYSA-N
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Description

N-[3-(4-Phenylpiperazin-1-yl)propyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, designed as a hybrid molecule incorporating a benzenesulfonamide group linked to a phenylpiperazine moiety via a propyl chain. This structure combines two privileged pharmacophores known for their broad biological activities. The benzenesulfonamide group is a well-established scaffold in drug discovery, frequently associated with enzyme inhibition properties . Piperazine derivatives, on the other hand, represent a class of nitrogen-containing heterocycles with a vast therapeutic profile, demonstrating activities such as anticancer, anti-inflammatory, antiviral, and antimicrobial . The specific arrangement in this compound suggests its potential utility as a key intermediate or a novel chemical entity for developing enzyme inhibitors. Recent studies on similar benzene sulfonamide-piperazine hybrids have shown promising antioxidant capacity and significant inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase, making them relevant for research in neurodegenerative disorders and metabolic diseases . Researchers can leverage this compound to probe structure-activity relationships (SAR), particularly in designing and synthesizing new analogs for biochemical screening. This product is intended for research and development purposes strictly in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c23-25(24,19-10-5-2-6-11-19)20-12-7-13-21-14-16-22(17-15-21)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHATHPFWCUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with 3-chloropropylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, modifications to the piperazine moiety can enhance the compound's efficacy against various cancer cell lines. A study demonstrated that derivatives showed IC50 values as low as 0.39 µM against HCT116 and 0.46 µM against MCF-7 cells, indicating potent anticancer properties .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to possess activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. The structure of the compound allows for modifications that can enhance its interaction with microbial targets .

Biological Research

2.1 Neuropharmacological Applications

This compound has been investigated for its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests applications in conditions such as depression and anxiety. The compound's interaction with serotonin receptors has been a focal point in research aimed at developing new antidepressants .

2.2 Inhibition of Protein Interactions

Studies have explored the compound's role in inhibiting protein interactions crucial for cancer cell survival, specifically targeting Bcl-2 and Bcl-xL proteins. These proteins are known to regulate apoptosis, and inhibitors of their activity can lead to increased cancer cell death .

Industrial Applications

3.1 Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for more complex molecular structures. Its versatility allows chemists to create various derivatives that can be tailored for specific applications in drug development .

3.2 Material Science

The compound's sulfonamide group contributes to its potential use in material science, particularly in developing polymers and other materials with specific chemical properties. Its ability to form stable bonds makes it useful in creating durable materials .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIC50 values of 0.39 µM against HCT116 cells; significant apoptosis induction .
Study BAntimicrobial PropertiesEffective against multiple bacterial strains; potential for new drug development .
Study CNeuropharmacological EffectsModulates serotonin receptors; promising candidate for treating depression .

Mechanism of Action

The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes critical structural and physical properties of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide and its analogs:

Compound Name (Example) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
This compound (Target) Benzenesulfonamide + 4-phenylpiperazine ~357.47* Not Reported None (parent structure)
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2,4-dinitrobenzenesulfonamide (7g–7n, ) Bis(4-fluorophenyl)methyl-piperazine + dinitrobenzenesulfonamide ~550–600* 136–250 Fluorine, nitro groups
4-Methyl-N-(7-((2-(4-phenylpiperazin-1-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide (14e, ) 4-Methylbenzenesulfonamide + tetrahydronaphthalen-piperazine ~500–550* 172–174 Methyl, tetrahydronaphthalen
N-[3-[4-[3-[(7-Chloro-4-quinolinyl)amino]propyl]-1-piperazinyl]propyl]-4-methylbenzenesulfonamide () 4-Methylbenzenesulfonamide + quinolinyl-piperazine 516.10 Not Reported Chlorine, quinolinyl
N-(4-Hydroxyphenyl)benzenesulfonamide () Benzenesulfonamide + 4-hydroxyphenyl ~249.29 Not Reported Hydroxyl group

*Estimated based on structural analogs.

Key Observations:

Substituent Impact on Melting Points :

  • Nitro and halogen substituents (e.g., in compounds) increase melting points (up to 250°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
  • Bulky aromatic systems, such as tetrahydronaphthalen in 14e, moderately raise melting points (172–174°C) compared to the parent structure .
  • Hydroxyl groups () may lower melting points by introducing competing hydrogen-bonding networks .

Pharmacological Potential
  • (14e) : The tetrahydronaphthalen-piperazine hybrid may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) targets .
  • : Trifluoromethylbenzenesulfonamide derivatives demonstrate antimicrobial activity, highlighting the role of electron-withdrawing groups in enhancing bioactivity .
Hydrogen-Bonding and Solubility
  • Hydroxyl Substituents (): The -OH group in N-(4-hydroxyphenyl)benzenesulfonamide facilitates intermolecular hydrogen bonds (N—H⋯O, O—H⋯O), improving aqueous solubility compared to non-polar analogs .

Biological Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide, also referred to as 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, is a sulfonamide compound characterized by a benzenesulfonamide core and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H27N3O2SC_{20}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 373.52 g/mol. The structure includes:

  • A benzenesulfonamide core, which is known for its ability to interact with various biological targets.
  • A 4-phenylpiperazine substituent, which may enhance its pharmacological properties.

Target Interactions

Research indicates that compounds with similar structures often target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes critical for cholinergic neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, thereby enhancing cognitive functions such as learning and memory .

In Vitro Studies

Studies involving related piperazine derivatives have demonstrated significant biological activities:

  • Anticancer Activity : Compounds structurally similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .
  • Antimicrobial Properties : Research on sulfonamide compounds has highlighted their antimicrobial activities, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : Given its potential interaction with cholinergic systems, this compound could be explored for neuroprotective effects, particularly in conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Case Studies

Several studies have documented the synthesis and evaluation of piperazine derivatives:

  • A study on a related compound demonstrated that it inhibited AChE effectively, leading to enhanced cholinergic activity in vitro .
  • Another investigation into piperazine-based sulfonamides revealed their potential as anticancer agents, emphasizing the importance of structural modifications in enhancing biological activity .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, AntimicrobialTBD
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamideStructureAChE InhibitorTBD
4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamideStructureNeuroprotective PotentialTBD

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